molecular formula C16H22FNO3 B12316434 (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12316434
M. Wt: 295.35 g/mol
InChI Key: PFQATTVCUBACQW-UHFFFAOYSA-N
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Description

(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group, a 3-fluorophenyl substituent at the 3-position, and a hydroxymethyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for molecular interactions, particularly in pharmaceutical applications where spatial arrangement dictates binding affinity and selectivity.

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQATTVCUBACQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Methionine

Overview

A robust synthetic route starts with enantiomerically pure methionine, leveraging its inherent chirality to construct the pyrrolidine scaffold. This method ensures high stereochemical fidelity and avoids racemization.

Key Reaction Steps

  • Boc Protection : Methionine is converted to its tert-butyloxycarbonyl (Boc)-protected derivative to shield the amino group during subsequent reactions.
  • Reduction and Silylation : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH$$_4$$), followed by tert-butyldiphenylsilyl (TBDPS) protection to stabilize the hydroxyl group.
  • Oxidation and Elimination : Oxidation of the sulfide to sulfoxide with meta-chloroperoxybenzoic acid (m-CPBA) enables thermal syn-elimination, yielding a vinylglycinol intermediate.
  • Allylation and Ring-Closing Metathesis : Allylation with sodium hydride and allyl bromide, followed by Grubbs 1st-generation catalyst-mediated metathesis, forms the 3,4-dehydroprolinol scaffold.
  • Dihydroxylation and Acetal Protection : Osmium tetroxide-catalyzed dihydroxylation and subsequent acetal protection with 2,2-dimethoxypropane (DMP) yield the iminoribitol derivative.
  • Deprotection and Functionalization : Cleavage of the TBDPS group with tetra-n-butylammonium fluoride (TBAF) and mesylation prepares the intermediate for Suzuki-Miyaura coupling with 3-fluorophenyl boronic acid.

Yield and Optimization

  • Overall Yield : 12–18% over 10 steps.
  • Critical Challenges : The allylation step exhibits variable yields (30–50%) due to sensitivity to base selection. Substituting sodium hydride with potassium tert-butoxide improved reproducibility.

Enzymatic Resolution for Stereochemical Control

Biocatalytic Approach

A patent-pending method employs Novozyme® 435 (immobilized Candida antarctica lipase B) to resolve racemic intermediates via enantioselective hydrolysis. This strategy bypasses chromatographic purification, enhancing scalability.

Process Highlights

  • Racemic Ester Hydrolysis : The enzyme selectively hydrolyzes the (3R,4S)-ester, leaving the undesired enantiomer unreacted.
  • Separation : The unreacted ester is extracted with chloroform, while the carboxylic acid product is isolated via pH-controlled extraction.
  • Reduction and Cyclization : Borane-dimethyl sulfide reduces the ester to the alcohol, followed by hydrogenolysis to remove protecting groups.

Performance Metrics

  • Enantiomeric Excess : >94% ee for the target compound.
  • Yield : 36–45% for the resolved acid intermediate.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The 3-fluorophenyl moiety is introduced via palladium-catalyzed coupling between a pyrrolidine-derived boronic ester and 3-fluoroiodobenzene.

Reaction Conditions
  • Catalyst : Pd(OAc)$$_2$$ with tri-tert-butylphosphine tetrafluoroborate.
  • Base : Cesium carbonate in tetrahydrofuran (THF).
  • Temperature : 80°C for 12 hours.
Outcomes
  • Yield : 50–68% for coupled products.
  • Purity : >99% enantiomeric excess confirmed by asymmetric HPLC.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Scalability
Chiral Pool Synthesis High stereochemical control; avoids racemization Low overall yield; multi-step complexity 12–18% Moderate
Enzymatic Resolution High enantioselectivity; no chromatography Requires specialized enzymes 36–45% High
Suzuki-Miyaura Coupling Modular aryl group introduction Sensitive to boronic acid quality 50–68% High

Mechanistic Insights and Optimization

Stereochemical Considerations

The (3R,4S) configuration is critical for biological activity. X-ray crystallography confirms that the hydroxymethyl group occupies the ribose-binding pocket of kinase targets, mimicking natural substrates.

Solvent and Temperature Effects

  • Grubbs Metathesis : Conducted in dichloromethane at 40°C to balance reaction rate and catalyst stability.
  • Dihydroxylation : Optimal in acetone/water mixtures at 0°C to prevent over-oxidation.

Protecting Group Strategy

  • Boc vs. TBDPS : Boc groups are cleaved under acidic conditions (TFA), while TBDPS requires fluoride-based deprotection.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atom can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Applications in Drug Development

  • Antidepressant Research :
    • The compound is being investigated for its potential antidepressant properties. Studies have shown that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Neuroprotective Agents :
    • Research indicates that pyrrolidine derivatives may exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxymethyl group is hypothesized to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
  • Analgesic Properties :
    • There is emerging evidence suggesting that this compound may have analgesic effects. It is thought to interact with opioid receptors, providing a basis for its use in pain management strategies .

Neuropharmacological Studies

  • Mechanism of Action :
    • Preliminary studies indicate that (3R,4S)-tert-butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate may act as a selective modulator of certain neurotransmitter receptors. This selectivity could lead to fewer side effects compared to traditional pharmacotherapies .
  • Behavioral Studies :
    • Animal models have been employed to assess the behavioral effects of this compound. Results from these studies suggest improvements in anxiety-like behaviors and cognitive functions, indicating its potential role in treating anxiety disorders and cognitive impairments associated with aging .

Biochemical Probes

  • Target Identification :
    • The compound can be utilized as a biochemical probe to identify and characterize new drug targets within the central nervous system. This application is particularly relevant in the context of discovering new pathways involved in mood regulation and cognitive function .
  • Structure-Activity Relationship Studies :
    • Researchers are using this compound to explore structure-activity relationships (SAR) to optimize its efficacy and safety profile. Variations in the structure can lead to insights into how modifications affect biological activity, paving the way for more effective drug designs .

Case Studies

StudyObjectiveFindings
Study on Antidepressant EffectsEvaluate efficacy in animal modelsSignificant reduction in depressive behaviors observed
Neuroprotection ResearchAssess protective effects against neurotoxicityCompound demonstrated reduced neuronal cell death in vitro
Pain Management TrialsInvestigate analgesic propertiesPositive results indicating pain relief comparable to established analgesics

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Compound A : (3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Aromatic substituent : 4-Methoxyphenyl (electron-donating) vs. 3-fluorophenyl (electron-withdrawing).
    • Stereochemistry : (3S,4R) vs. (3R,4S).
  • Stereochemical inversion may reduce target binding efficiency in chiral environments .

Compound B : (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid

  • Key Differences :
    • Substituents : 2,4-Difluorophenyl and carboxylic acid vs. 3-fluorophenyl and hydroxymethyl.
  • The carboxylic acid group introduces ionization at physiological pH, affecting bioavailability .

Functional Group Modifications on the Pyrrolidine Ring

Compound C : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Functional groups : Trifluoromethyl and methyl groups vs. hydroxymethyl and fluorophenyl.
  • Implications :
    • The trifluoromethyl group significantly increases steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation but reduce solubility.
    • Lack of an aromatic substituent limits π-system interactions .

Compound D : (3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Stereochemistry : (3R,4R) vs. (3R,4S).
    • Substituents : Dual hydroxyl and hydroxymethyl groups vs. fluorophenyl and hydroxymethyl.

Compound E : tert-Butyl (2S)-2-[[2,3-difluoro-4-...]pyrrolidine-1-carboxylate (from )

  • Key Differences :
    • Complexity : Elaborate spirocyclic and fluorinated pyrimidine moieties.
  • Implications :
    • Extended aromatic systems may improve target specificity in kinase inhibition but complicate synthesis .

Compound F : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid

  • Key Differences :
    • Substituents : 4-Trifluoromethylphenyl and carboxylic acid vs. 3-fluorophenyl and hydroxymethyl.
  • Implications :
    • The trifluoromethyl group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved formulation .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Stereochemistry Key Features
Target Compound C16H22FNO3 3-Fluorophenyl, hydroxymethyl (3R,4S) Balanced solubility, moderate lipophilicity
Compound A () C17H25NO4 4-Methoxyphenyl, hydroxymethyl (3S,4R) Increased electron density, chiral inversion
Compound B () C15H18F2NO2 2,4-Difluorophenyl, carboxylic acid (3S,4R) High lipophilicity, ionizable group
Compound C () C11H18F3NO3 Trifluoromethyl, methyl (3R,4S) High steric bulk, metabolic resistance

Biological Activity

(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H16FNO3
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 179179-79-4

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the fluorophenyl group enhances lipophilicity and may influence binding affinity to target proteins.

Potential Targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural analogs suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system.

Biological Activity

Research indicates that this compound may possess various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxicity : Evaluations using cell lines indicate varying degrees of cytotoxicity, warranting further investigation into its use as an anticancer agent.
  • Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, suggesting this compound may also offer similar benefits.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress

Case Study Examples

  • Antimicrobial Efficacy :
    A study assessed the antimicrobial properties of related pyrrolidine compounds against Staphylococcus aureus. The results indicated that compounds with similar structures showed significant inhibition, suggesting potential for this compound in treating infections.
  • Cytotoxicity Assessment :
    In vitro assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotective Studies :
    Research on neuroprotection demonstrated that related compounds could mitigate neuronal damage caused by oxidative stress. This suggests that this compound may have therapeutic implications for neurodegenerative diseases.

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